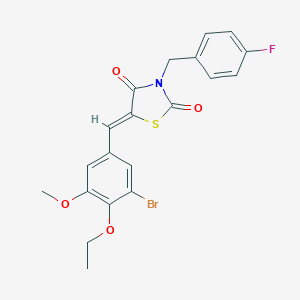![molecular formula C16H11N5O4S2 B302430 4-[BIS(6-HYDROXY-4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)METHYL]BENZONITRILE](/img/structure/B302430.png)
4-[BIS(6-HYDROXY-4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)METHYL]BENZONITRILE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[BIS(6-HYDROXY-4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)METHYL]BENZONITRILE is a complex organic compound with a molecular formula of C16H11N5O4S2 and a molecular weight of 401.4 g/mol. This compound is characterized by its unique structure, which includes two thioxo-tetrahydropyrimidine rings attached to a benzonitrile core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 4-[BIS(6-HYDROXY-4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)METHYL]BENZONITRILE typically involves multi-step organic reactions. One common method involves the interaction of the methyl ester of (6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)acetic acid with Lawesson’s reagent to produce the corresponding 4-thioxo derivative . This intermediate is then alkylated with methyl bromoacetate and further reacted with N-nucleophiles, amines, and hydrazines to form the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-[BIS(6-HYDROXY-4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)METHYL]BENZONITRILE undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidation of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitriles can be achieved using specific oxidizing agents under controlled conditions . Common reagents used in these reactions include Lawesson’s reagent, methyl bromoacetate, and various N-nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology and medicine, it has shown potential as an antimicrobial and anticancer agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development. Additionally, it is used in industrial applications for the synthesis of materials with specific properties, such as antioxidants and radioprotective agents .
Mechanism of Action
The mechanism of action of 4-[BIS(6-HYDROXY-4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)METHYL]BENZONITRILE involves its interaction with molecular targets and pathways within biological systems. The compound’s thioxo-tetrahydropyrimidine rings are believed to play a crucial role in its biological activity, allowing it to bind to specific enzymes and receptors . This binding can inhibit or modulate the activity of these targets, leading to various therapeutic effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
4-[BIS(6-HYDROXY-4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)METHYL]BENZONITRILE can be compared with other thioxopyrimidine derivatives, such as 6-methyl-2-thiouracil and 2-thio-6-methyluracil . These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its dual thioxo-tetrahydropyrimidine rings, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C16H11N5O4S2 |
|---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
4-[bis(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)methyl]benzonitrile |
InChI |
InChI=1S/C16H11N5O4S2/c17-5-6-1-3-7(4-2-6)8(9-11(22)18-15(26)19-12(9)23)10-13(24)20-16(27)21-14(10)25/h1-4,8H,(H3,18,19,22,23,26)(H3,20,21,24,25,27) |
InChI Key |
RCZBIKIIWBGHPB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C#N)C(C2=C(NC(=S)NC2=O)O)C3=C(NC(=S)NC3=O)O |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(C2=C(NC(=S)NC2=O)O)C3=C(NC(=S)NC3=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-chloro-4-{5-[2-(4-methoxybenzoyl)carbohydrazonoyl]-2-furyl}benzoate](/img/structure/B302349.png)
![N-[4-(3-{[(5Z)-3-[(4-BROMOPHENYL)METHYL]-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)PHENYL]ACETAMIDE](/img/structure/B302351.png)
![(5Z)-5-[3-chloro-4-(prop-2-yn-1-yloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302354.png)
![(5Z)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B302356.png)
![(5Z)-3-[(4-fluorophenyl)methyl]-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B302357.png)
![5-[4-(Diethylamino)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302358.png)

![ETHYL (4Z)-1-(2-METHOXYETHYL)-2-METHYL-5-OXO-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B302362.png)
![METHYL (5Z)-1-(4-BROMOPHENYL)-5-[(FURAN-2-YL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B302363.png)
![N-(4-BROMO-3-CHLOROPHENYL)-2-(2-METHOXY-4-{[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}PHENOXY)ACETAMIDE](/img/structure/B302364.png)
![N~1~-(3,4-DIMETHYLPHENYL)-2-{2-ETHOXY-4-[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]PHENOXY}ACETAMIDE](/img/structure/B302365.png)
![N~1~-(3,4-DIMETHYLPHENYL)-2-{2-METHOXY-4-[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]PHENOXY}ACETAMIDE](/img/structure/B302366.png)
![4-{[1-(2,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B302369.png)
![5-{[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B302370.png)
